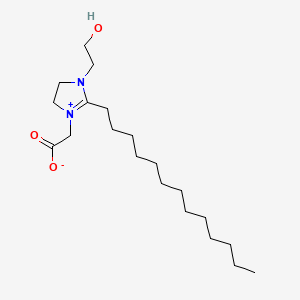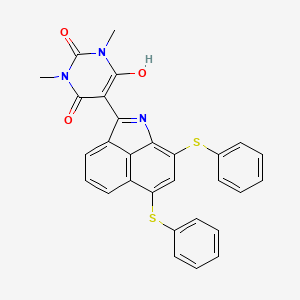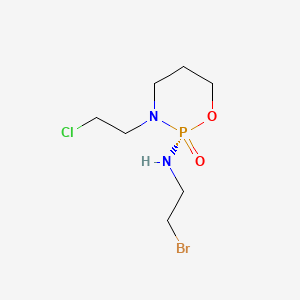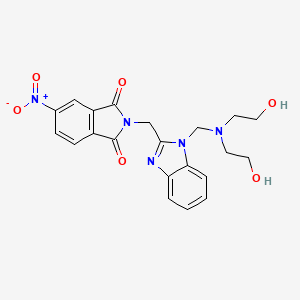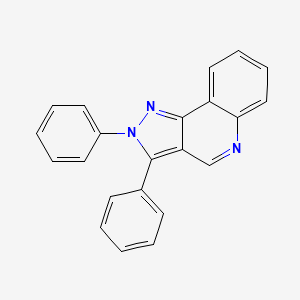
2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- consists of a pyrazole ring fused to a quinoline ring, with two phenyl groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like 1-pentanol, and the resulting product is then subjected to N-alkylation to yield the final compound .
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminobenzophenone with phenylhydrazine followed by cyclization can lead to the formation of the desired pyrazoloquinoline .
Industrial Production Methods
Industrial production of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, reduced derivatives, and oxidized quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function .
Comparison with Similar Compounds
2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- can be compared with other similar compounds such as:
1H-Pyrazolo(3,4-b)quinoline: This compound has a similar structure but differs in the position of the pyrazole ring fusion.
Pyrazolo(3,4-d)pyrimidine: This compound features a pyrimidine ring instead of a quinoline ring and has been studied for its anticancer and antiviral properties.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: This compound contains an additional triazole ring and has shown potential as a kinase inhibitor.
The uniqueness of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
CAS No. |
103688-26-2 |
|---|---|
Molecular Formula |
C22H15N3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,3-diphenylpyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)22-19-15-23-20-14-8-7-13-18(20)21(19)24-25(22)17-11-5-2-6-12-17/h1-15H |
InChI Key |
UUVQUMWDHGUPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=NC4=CC=CC=C4C3=NN2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


